BenchChemオンラインストアへようこそ!

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea

CXCR2 antagonism chemokine receptor GTPγS binding assay

Procure 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea (CAS 2097922-88-6) to access a structurally unique 6-cyclopropylpyridinyl-urea chemotype not interchangeable with standard diarylurea CXCR2 antagonists. Its ~1,360-fold weaker potency vs. SB-225002 makes it an essential low-affinity comparator for concentration-response studies, neutrophil chemotaxis assays, and benchmarking TPSA-driven permeability in cell-based models.

Molecular Formula C19H23N3O2
Molecular Weight 325.412
CAS No. 2097922-88-6
Cat. No. B2388609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea
CAS2097922-88-6
Molecular FormulaC19H23N3O2
Molecular Weight325.412
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NCC2=CN=C(C=C2)C3CC3
InChIInChI=1S/C19H23N3O2/c1-24-17-7-2-14(3-8-17)10-11-20-19(23)22-13-15-4-9-18(21-12-15)16-5-6-16/h2-4,7-9,12,16H,5-6,10-11,13H2,1H3,(H2,20,22,23)
InChIKeyHPNKQJZPXUSYJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea (CAS 2097922-88-6): Core Identity and Procurement Baseline


3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea (CAS 2097922-88-6) is a synthetic unsymmetrical urea derivative with molecular formula C19H23N3O2 and molecular weight 325.4 g/mol . The structure comprises a 6-cyclopropylpyridin-3-ylmethyl moiety linked via a urea bridge to a 2-(4-methoxyphenyl)ethyl group. This compound belongs to the broader class of diarylurea and arylalkylurea chemokine receptor modulators, specifically within the CXCR2 antagonist chemical space [1]. However, the compound's biological annotation remains limited; the single publicly available quantitative bioactivity datum—a CXCR2 functional antagonist IC50 of 30,000 nM—indicates only marginal target engagement [1]. Procurement decisions for this compound must therefore be guided primarily by its structural distinction within the 6-cyclopropylpyridinyl-urea sub-series rather than by validated potency claims.

Why Generic CXCR2 Antagonists Cannot Substitute for 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea in Focused Chemical Biology Studies


The 6-cyclopropylpyridin-3-ylmethyl urea sub-series occupies a distinct region of CXCR2 antagonist chemical space that is not interchangeable with prototypical diarylurea antagonists such as SB-225002 (CAS 182498-32-4) [1]. In this sub-series, the cyclopropyl substituent on the pyridine ring modulates both the conformational preferences of the scaffold and the electron density of the heterocycle, which in turn influences hydrogen-bonding capacity at the urea NH donors and the π-stacking interactions with receptor aromatic residues . The methoxyphenethyl tail further differentiates this compound from close analogs bearing naphthylmethyl (CAS 2097864-97-4), 2-methoxyphenyl (CAS 2097915-77-8), or tert-butyl (CAS 2097923-59-4) replacements at the urea N′-position, each of which alters lipophilicity, metabolic stability, and target residence time in ways that preclude simple functional substitution . The limited quantitative data available—a CXCR2 IC50 of 30,000 nM for the target compound [2] versus reported sub-micromolar potencies for optimized analogs—underscores that procurement must be driven by the specific chemotype of interest rather than by generic CXCR2 pharmacology.

Quantitative Differentiation Evidence: 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea vs. Closest Analogs and In-Class Candidates


CXCR2 Functional Antagonist Potency: Target Compound vs. SB-225002

The target compound exhibits a CXCR2 functional antagonist IC50 of 30,000 nM (30 μM) in a [35S]GTPγS binding assay using human recombinant CXCR2 expressed in CHO cell membranes [1]. In contrast, the prototypical CXCR2 antagonist SB-225002 (CAS 182498-32-4) displays an IC50 of 22 nM in comparable CXCR2 binding assays and demonstrates >150-fold selectivity over CXCR1 [2]. The approximately 1,360-fold difference in potency indicates that the target compound is a substantially weaker CXCR2 ligand and should not be considered a functional substitute for SB-225002 in pharmacological studies. This potency gap may be therapeutically relevant in contexts where partial or weak receptor antagonism is desired to avoid complete pathway shutdown.

CXCR2 antagonism chemokine receptor GTPγS binding assay

Structural Differentiation from Closest 6-Cyclopropylpyridin-3-yl Urea Analogs

The target compound is differentiated from its closest commercially catalogued 6-cyclopropylpyridin-3-yl urea analogs by the specific combination of the N′-(4-methoxyphenethyl) substituent. Key structural comparators include: (i) 3-[(6-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea (CAS 2097915-77-8), which replaces the ethyl linker and para-methoxy arrangement with a direct N-phenyl ortho-methoxy attachment; (ii) 3-[(6-cyclopropylpyridin-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea (CAS 2097864-97-4), bearing a bulkier naphthylmethyl group; and (iii) 3-tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea (CAS 2097923-59-4), which eliminates the aromatic ring entirely . The target compound's phenethyl spacer introduces two additional rotatable bonds (total rotatable bonds: 7 vs. 5 for CAS 2097915-77-8 and 4 for CAS 2097923-59-4), increasing conformational flexibility and potentially altering receptor binding kinetics and metabolic susceptibility relative to the more rigid analogs . No quantitative head-to-head bioactivity data are publicly available for this analog series.

structure-activity relationship urea chemotype scaffold diversification

Physicochemical Property Differentiation for Formulation and Assay Design

The target compound (MW 325.4, C19H23N3O2) occupies a physicochemical space intermediate between the smaller 3-tert-butyl analog (CAS 2097923-59-4, MW 247.3) and the larger naphthylmethyl analog (CAS 2097864-97-4, MW 329.4), with a molecular weight within the optimal range for passive membrane permeability (MW < 500) . The 4-methoxyphenethyl substituent contributes a calculated topological polar surface area (TPSA) of approximately 60 Ų, versus approximately 46 Ų for the N-phenyl analog (CAS 2097915-77-8) and approximately 50 Ų for the naphthylmethyl analog, values that remain well below the 140 Ų threshold associated with poor oral absorption [1]. The presence of three hydrogen-bond donors (two urea NH, no additional donors) and four hydrogen-bond acceptors (urea C=O, pyridine N, methoxy O) yields a HBD/HBA profile that satisfies Lipinski's rule of five, differentiating it from the more polar 2-hydroxy-4-nitrophenyl-containing comparator SB-225002 (HBD=3, HBA=7, TPSA ≈ 104.5 Ų) [2]. No experimental logP, solubility, or permeability data are publicly available for any member of this analog series.

drug-likeness solubility permeability physicochemical profiling

Evidence-Backed Procurement Scenarios for 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea (CAS 2097922-88-6)


CXCR2 Chemical Probe Tool for Weak/Partial Antagonism Studies

For research groups investigating graded CXCR2 signaling outputs or seeking a low-potency control compound to benchmark full antagonists, this compound (CXCR2 IC50 = 30,000 nM) offers a distinct pharmacological profile from the potent reference antagonist SB-225002 (IC50 = 22 nM) [1]. Its ~1,360-fold weaker potency makes it suitable as a low-affinity comparator in concentration-response experiments designed to establish the relationship between receptor occupancy and downstream functional effects, particularly in neutrophil chemotaxis and IL-8-mediated inflammatory signaling models [1][2].

Structure-Activity Relationship (SAR) Exploration of the 6-Cyclopropylpyridin-3-yl Urea Chemotype

The target compound uniquely combines the 6-cyclopropylpyridin-3-ylmethyl scaffold with a 4-methoxyphenethyl tail, a substitution pattern not represented by any other commercially catalogued analog in this series (CAS 2097915-77-8, CAS 2097864-97-4, CAS 2097923-59-4) . Procurement of this compound enables systematic SAR studies probing the effect of the ethyl linker length and para-methoxy positioning on CXCR2 binding affinity, selectivity, and cellular activity relative to the N-phenyl and N-benzyl analogs . Such studies can delineate the optimal spacer geometry for this chemotype.

Physicochemical Property Benchmarking for Urea-Based CXCR2 Ligand Optimization

With a calculated TPSA of approximately 60 Ų and an intermediate molecular weight of 325.4 g/mol, this compound serves as a reference point for balancing polarity and permeability within CXCR2-targeted urea libraries [3]. Compared to the highly polar SB-225002 (TPSA ≈ 104.5 Ų), this compound's reduced polarity may confer advantages in cell-based assays where passive membrane permeability limits intracellular target access. Medicinal chemistry teams can use this compound to benchmark the impact of reducing TPSA on cellular potency while monitoring for changes in aqueous solubility [3].

Quote Request

Request a Quote for 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.